Sauriol A

Description

"Sauriol A" is a secondary metabolite identified in biosynthetic studies of trichothecene mycotoxins, a class of sesquiterpenoid compounds produced by fungi such as Fusarium culmorum. The compound is named after Dr. François Sauriol, a researcher who contributed to elucidating trichothecene biosynthesis pathways . Trichothecenes are characterized by a tetracyclic 12,13-epoxytrichothecene skeleton and are notable for their phytotoxic and immunosuppressive effects .

Properties

Molecular Formula |

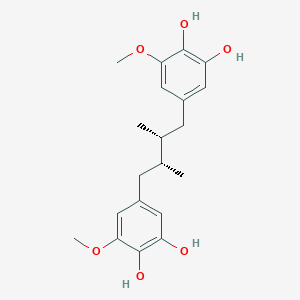

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

5-[(2R,3R)-4-(3,4-dihydroxy-5-methoxyphenyl)-2,3-dimethylbutyl]-3-methoxybenzene-1,2-diol |

InChI |

InChI=1S/C20H26O6/c1-11(5-13-7-15(21)19(23)17(9-13)25-3)12(2)6-14-8-16(22)20(24)18(10-14)26-4/h7-12,21-24H,5-6H2,1-4H3/t11-,12-/m1/s1 |

InChI Key |

OZDNCPZBUBDALE-VXGBXAGGSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C(=C1)OC)O)O)[C@H](C)CC2=CC(=C(C(=C2)OC)O)O |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)OC)O)O)C(C)CC2=CC(=C(C(=C2)OC)O)O |

Synonyms |

sauriol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Sauriol A" (inferred as a biosynthetic intermediate) with structurally and functionally related trichothecenes and other secondary metabolites:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings :

Structural Similarities and Differences: "this compound" shares the core 12,13-epoxytrichothecene structure with isotrichodermin and DON but lacks the acetyl or keto modifications seen in 3-ADON and DON . Unlike peptaibols (e.g., Tolypocladamide G), which are linear peptides, trichothecenes like "this compound" are terpenoids, highlighting divergent biosynthetic origins .

Biosynthetic Pathways: Isotrichodermin is oxygenated at C-15 to form "this compound"-like intermediates, which are further modified via acetylation or hydroxylation to yield 3-ADON or DON . In contrast, peptaibols are synthesized via non-ribosomal peptide synthetases (NRPS), independent of the mevalonate pathway used for trichothecenes .

Biological Activity :

- "this compound" is less toxic than its derivatives (e.g., DON), which disrupt eukaryotic ribosomes and induce apoptosis .

- Tolypocladamide G exhibits cytotoxicity via MAPK inhibition, a mechanism distinct from trichothecene-induced ribotoxic stress .

Peptaibols are explored for antibiotic development but face challenges due to hemolytic activity .

Research Implications and Gaps

- The role of "this compound" in trichothecene biosynthesis requires further isotopic labeling studies to confirm its position in the pathway .

- Comparative genomic analyses of Fusarium spp. could reveal enzyme specificity differences between "this compound" and DON-producing strains .

- Structural analogs like BMes2-functionalized naphthalenes (studied by Sauriol’s collaborators) provide insights into boron-containing compounds but differ significantly in applications from trichothecenes .

Q & A

Q. How can cross-disciplinary applications of the prevalence model (e.g., in STEM vs. humanities) be rigorously evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.